Palatinitol -

Palatinitol

Catalog Number: EVT-8940749
CAS Number:
Molecular Formula: C24H48O22
Molecular Weight: 688.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palatinitol, also known as D-tagatose-1,6-bisphosphate, is a sugar alcohol derived from palatinose. It is classified as a polyol and is recognized for its low caloric value and sweetness comparable to sucrose. Palatinitol is primarily utilized in food products as a sugar substitute due to its favorable metabolic properties, including a minimal impact on blood glucose levels.

Source

Palatinitol can be sourced from various natural processes, particularly through the enzymatic conversion of carbohydrates. It is often produced from palatinose, which itself is derived from sucrose through enzymatic hydrolysis. The compound can also be synthesized chemically or through fermentation processes involving specific microorganisms.

Classification

Palatinitol falls under the category of sugar alcohols (polyols), which are organic compounds characterized by the presence of multiple hydroxyl groups. It is classified as a non-cariogenic sweetener due to its resistance to fermentation by oral bacteria, making it suitable for diabetic and low-sugar diets.

Synthesis Analysis

Methods

The synthesis of palatinitol can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves the use of specific enzymes that catalyze the formation of glycosidic bonds between sugars. The process typically employs enzymes such as glycosyltransferases that facilitate the conversion of palatinose into palatinitol under controlled conditions.
  2. Chemical Synthesis: Palatinitol can also be synthesized through chemical reactions involving the reduction of sugars or sugar derivatives. This process often requires specific reagents and conditions to ensure high yield and purity.
  3. Fermentation: Certain microorganisms have been identified to produce palatinitol during their metabolic processes. This biological method can be optimized for industrial production.

Technical Details

The enzymatic method is preferred in industrial applications due to its specificity and lower environmental impact compared to chemical synthesis. The reaction conditions, such as temperature, pH, and substrate concentration, are critical for maximizing yield.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 182.17 g/mol
  • Melting Point: Palatinitol typically exhibits a melting point range that varies based on purity and crystalline form.
  • Solubility: It is soluble in water, which contributes to its functionality in food products.
Chemical Reactions Analysis

Reactions

Palatinitol undergoes various chemical reactions typical of polyols:

  1. Oxidation: Under certain conditions, palatinitol can be oxidized to form corresponding aldehydes or ketones.
  2. Hydrogenation: It can participate in hydrogenation reactions leading to the formation of more reduced sugar alcohols.
  3. Esterification: Palatinitol can react with acids to form esters, which may modify its properties for specific applications.

Technical Details

The reaction pathways depend significantly on the presence of catalysts and reaction conditions such as temperature and pressure.

Mechanism of Action

Process

The mechanism of action for palatinitol primarily involves its interaction with metabolic pathways relevant to carbohydrate metabolism:

Data

Research indicates that palatinitol does not significantly raise insulin levels compared to glucose or sucrose, making it an attractive option for diabetic management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palatinitol typically appears as a white crystalline powder.
  • Taste: It has a sweet taste profile similar to that of sucrose but with fewer calories.
  • Hygroscopicity: Palatinitol exhibits hygroscopic properties, meaning it can absorb moisture from the environment.

Chemical Properties

  • Stability: Palatinitol is stable under normal storage conditions but may degrade under extreme heat or acidic environments.
  • Reactivity: It is less reactive than many other sugars due to its polyol structure, which limits its participation in Maillard reactions (browning).
Applications

Scientific Uses

Palatinitol has several applications in food science and nutrition:

  1. Sugar Substitute: Used in low-calorie foods and beverages aimed at reducing sugar intake while maintaining sweetness.
  2. Diabetic Products: Formulated into products designed for individuals with diabetes due to its low glycemic index.
  3. Pharmaceuticals: Investigated for use in drug formulations where sugar alcohols are beneficial for stability and taste masking.

Palatinitol's unique properties make it a valuable compound in both food technology and health-related applications, contributing to ongoing research into its benefits and uses in various industries.

Properties

Product Name

Palatinitol

IUPAC Name

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C24H48O22

Molecular Weight

688.6 g/mol

InChI

InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1

InChI Key

RWJWQKXVEITNKS-JSOWRAQNSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O

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